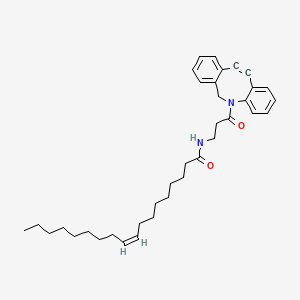
Oleic-DBCO
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is crucial for forming PROTAC molecules, which enable selective protein degradation by leveraging the ubiquitin-proteasome system within cells . The DBCO group in Oleic-DBCO exhibits high reactivity and selectivity, making it an essential tool in click chemistry, particularly for reactions involving azide groups .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Oleic-DBCO involves the reaction of oleic acid with dibenzocyclooctyne (DBCO). The DBCO group is known for its high reactivity and selectivity, enabling precise addition reactions with molecules containing azide groups . The reaction typically occurs under mild conditions, often in the presence of a catalyst to facilitate the process.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is usually stored in a sealed, light-protected environment to maintain its stability and reactivity .
化学反応の分析
Types of Reactions: Oleic-DBCO primarily undergoes click chemistry reactions, particularly strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction is highly efficient and selective, making it ideal for bioconjugation and other applications .
Common Reagents and Conditions:
Reagents: Azide-containing molecules, catalysts (if necessary)
Conditions: Mild temperatures, often in aqueous or organic solvents
Major Products: The primary product of the reaction between this compound and azide-containing molecules is a stable triazole linkage. This product is highly valuable in various applications, including drug development and molecular imaging .
科学的研究の応用
Oleic-DBCO has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of PROTAC molecules, which are crucial for targeted protein degradation.
Biology: Facilitates bioconjugation reactions, enabling the study of complex biological processes.
Medicine: Employed in drug delivery systems, particularly in the development of targeted therapies.
Industry: Utilized in the production of advanced materials and nanocarriers for drug delivery.
作用機序
The mechanism of action of Oleic-DBCO involves its high reactivity with azide groups, leading to the formation of stable triazole linkages. This reaction is facilitated by the strain in the DBCO ring, which drives the cycloaddition process. The resulting triazole linkage is stable and can be used to link various molecules, enabling targeted protein degradation and other applications .
類似化合物との比較
Dibenzocyclooctyne (DBCO): The parent compound of Oleic-DBCO, used in similar click chemistry reactions.
Benzocyclooctyne (BCN): Another cyclooctyne derivative used in click chemistry, but with slightly different reactivity and selectivity.
Uniqueness of this compound: this compound stands out due to its alkyl chain, which enhances its biocompatibility and stability. This makes it particularly suitable for applications in drug delivery and targeted protein degradation, where stability and biocompatibility are crucial .
特性
IUPAC Name |
(Z)-N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]octadec-9-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H48N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-25-35(39)37-29-28-36(40)38-30-33-23-18-17-21-31(33)26-27-32-22-19-20-24-34(32)38/h9-10,17-24H,2-8,11-16,25,28-30H2,1H3,(H,37,39)/b10-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQWJKAQVIAJNTR-KTKRTIGZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NCCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H48N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














